![molecular formula C11H12BrClO3 B1372864 3-Bromo-4,5-diethoxybenzoyl chloride CAS No. 1160250-40-7](/img/structure/B1372864.png)
3-Bromo-4,5-diethoxybenzoyl chloride
Overview
Description
“3-Bromo-4,5-diethoxybenzoyl chloride” is a chemical compound with the molecular formula C11H12BrClO3 and a molecular weight of 307.57 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4,5-diethoxybenzoyl chloride” consists of a benzene ring substituted with bromo, diethoxy, and benzoyl chloride groups . The exact structure can be represented by the canonical SMILES string:CCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OCC
. Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-4,5-diethoxybenzoyl chloride” are not fully detailed in the available resources. It has a molecular weight of 307.57 .Scientific Research Applications
Proteomics Research
3-Bromo-4,5-diethoxybenzoyl chloride: is utilized in proteomics research as a specialty chemical. It plays a role in the study of protein expression, function, and structure, often serving as a reagent in the synthesis of peptides or modification of proteins for analytical purposes .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the formation of carbon-carbon bonds. It can act as an acylating agent to introduce the 3-bromo-4,5-diethoxybenzoyl moiety into target molecules, which can be a crucial step in synthesizing complex organic compounds .
Material Science
In material science, 3-Bromo-4,5-diethoxybenzoyl chloride may be used to modify the surface properties of materials. Its functional groups make it suitable for creating specialized coatings or adding functionalities to polymers and resins .
Biochemistry Research
Researchers in biochemistry employ this compound in the study of biochemical processes. It can be used to synthesize molecules that mimic natural substrates or inhibitors, aiding in the exploration of enzyme mechanisms or metabolic pathways .
Analytical Chemistry
In analytical chemistry, 3-Bromo-4,5-diethoxybenzoyl chloride is used as a derivatization agent. It can help in the quantification of compounds by improving their detectability or separation during chromatographic analysis .
Environmental Science
Although direct applications in environmental science are not well-documented, compounds like 3-Bromo-4,5-diethoxybenzoyl chloride could potentially be used in the synthesis of environmental probes or in the study of degradation pathways of organic compounds in the environment .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in reactions like the suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 3-Bromo-4,5-diethoxybenzoyl chloride would likely act as an electrophile . The bromine atom in the compound would be replaced by an organoboron reagent in the presence of a palladium catalyst . The exact mode of action would depend on the specific reaction conditions and the organoboron reagent used .
Result of Action
The result of the action of 3-Bromo-4,5-diethoxybenzoyl chloride would largely depend on the context in which it’s used. In a Suzuki–Miyaura cross-coupling reaction, for example, it would help form a new carbon–carbon bond, leading to the synthesis of a new organic compound .
Action Environment
The action, efficacy, and stability of 3-Bromo-4,5-diethoxybenzoyl chloride can be influenced by various environmental factors. These might include the temperature and pH of the reaction environment, the presence of a suitable catalyst, and the specific organoboron reagent used in the reaction .
properties
IUPAC Name |
3-bromo-4,5-diethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGSVVDMSRSQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-diethoxybenzoyl chloride |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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